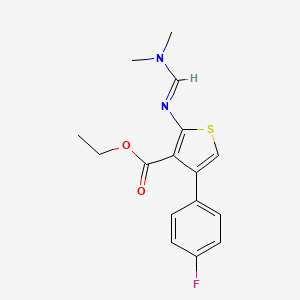

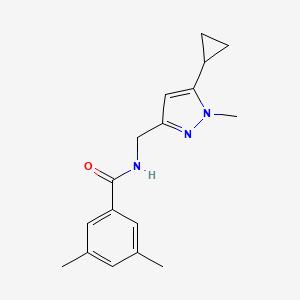

![molecular formula C18H16N2O2S B2366702 5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine CAS No. 477872-59-6](/img/structure/B2366702.png)

5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains methoxy groups and a sulfanyl group attached to a phenyl ring .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Researchers have synthesized various 4-thiopyrimidine derivatives, including ones structurally related to 5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine, to explore their molecular structures and interactions. These compounds were characterized using NMR, IR, mass spectroscopy, and X-ray diffraction. The study focused on the different substituents at the pyrimidine ring and their impact on hydrogen-bond interactions (Stolarczyk et al., 2018).

Chemical Reactions and Transformations

- A study on the thermal rearrangement of methoxypyrimidines, closely related to this compound, revealed insights into their chemical behavior under specific conditions. This research provides valuable information on the reaction kinetics and structural transformations of these compounds (Brown & Lee, 1970).

Antiviral Activities

- Investigations into the antiviral activities of pyrimidine derivatives, including those related to this compound, have been conducted. These compounds have shown potential in inhibiting retrovirus replication in cell culture, indicating their relevance in antiviral research (Hocková et al., 2003).

Biological Activity and Corrosion Inhibition

- Pyridopyrimidinone derivatives, similar to this compound, have been synthesized and evaluated for their biological activity and corrosion inhibition properties. These compounds are of interest in the development of eco-friendly corrosion inhibitors and also display potential in biological applications (Abdallah et al., 2018).

Anticancer Activity

- Research into sulfanyl pyrimidin-4(3H)-one derivatives, structurally related to this compound, has shown that these compounds exhibit a range of biological activities, including anticancer effects. This highlights their potential in the development of new anticancer drugs (Bassyouni & Fathalla, 2013).

Propiedades

IUPAC Name |

5-methoxy-4-(4-methoxyphenyl)sulfanyl-2-phenylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-21-14-8-10-15(11-9-14)23-18-16(22-2)12-19-17(20-18)13-6-4-3-5-7-13/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXCFKCPCLGDQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=NC(=NC=C2OC)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822273 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

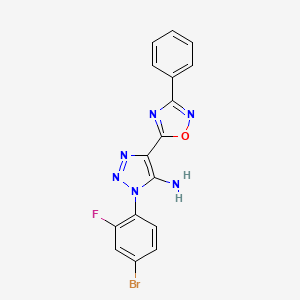

![2-Ethyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2366619.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2366623.png)

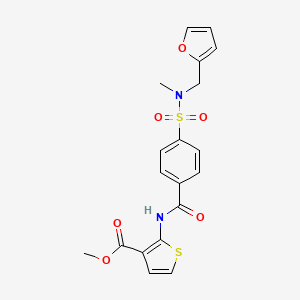

![5-tert-butyl-2-methoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2366625.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2366629.png)

![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B2366631.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2366638.png)

![6-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2366639.png)